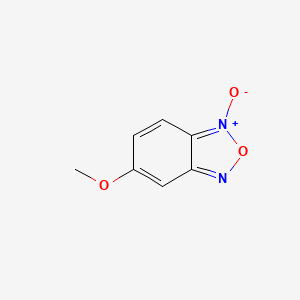
N-(3-chlorophenyl)-4-methoxybenzamide
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-methoxybenzamide, also known as AG490, is a synthetic small molecule inhibitor that selectively targets Janus kinases (JAKs). JAKs are intracellular enzymes that play a crucial role in cytokine signaling pathways, which are involved in various physiological processes such as immunity, hematopoiesis, and inflammation. AG490 has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Applications De Recherche Scientifique
Neuroscience and Pharmacology
- Summary of Application : The compound 2-Phenylethylamine (PEA), which is structurally similar to “N-(3-chlorophenyl)-4-methoxybenzamide”, holds significant importance in the realm of neuroscience and pharmacology . It acts as a neuromodulator, influencing mood, cognition, and behavior .
- Methods of Application : PEA serves as a precursor to various neurotransmitters and plays a vital role in the synthesis of catecholamines .
- Results or Outcomes : PEA’s pharmacological properties have garnered attention in drug discovery, with researchers exploring its potential therapeutic applications, including in the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD) .
Medicinal Chemistry
- Summary of Application : The nitro group, which is a part of the compound “N-(3-chlorophenyl)-4-nitrobenzamide”, represents a versatile and valuable functional group in drug design .
- Methods of Application : The nitro group contributes to a wide range of therapeutic agents with applications in antimicrobial therapy, cancer treatment, and beyond .
- Results or Outcomes : Its diverse pharmacological effects make it a compelling target for further exploration and innovation in medicinal chemistry .
Organic Chemistry
- Summary of Application : The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, a compound similar to “N-(3-chlorophenyl)-4-methoxybenzamide”, has been reported .
- Methods of Application : The compound was synthesized in the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride .
- Results or Outcomes : The newly obtained bio-functional hybrid molecule was fully characterized via 1H, 13C NMR, UV, and mass spectral data .
Antibacterial and Antibiofilm Properties
- Summary of Application : Nicotinamide derivatives, which are structurally similar to “N-(3-chlorophenyl)-4-methoxybenzamide”, have been investigated for their antibacterial and antibiofilm properties .
- Methods of Application : These compounds were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). Then, they were optimized at B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method .
- Results or Outcomes : In vitro antibacterial and antibiofilm activity of the synthesized compounds were tested against various bacteria. As a result, one of the compounds, ND4, was found as the best inhibitor candidate against Enterococcus faecalis .
Agriculture
- Summary of Application : Isopropyl N-(3-chlorophenyl) Carbamate (CIPC), a compound similar to “N-(3-chlorophenyl)-4-methoxybenzamide”, is used in agriculture, specifically in the storage of potatoes .
- Methods of Application : The application was made in sealed stores in the form of a thermal aerosol (hot fog) through an inlet fixed at about 1 m above the ground level. A fogger was used for CIPC application and the dose applied was 40 ml per tonne of potatoes .
- Results or Outcomes : The application of CIPC helps in the preservation of potatoes during storage .
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKOXUOZUKBVLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323456 | |
| Record name | N-(3-chlorophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-methoxybenzamide | |
CAS RN |
7465-93-2 | |
| Record name | NSC404051 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-chlorophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-CHLORO-4-METHOXYBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Benzyloxy)carbonyl]tyrosylvaline](/img/structure/B1595291.png)












